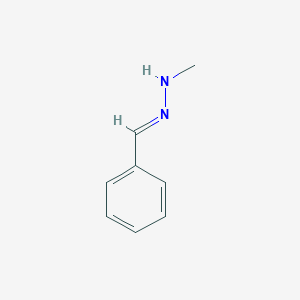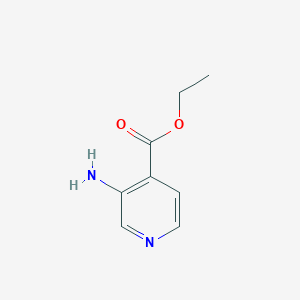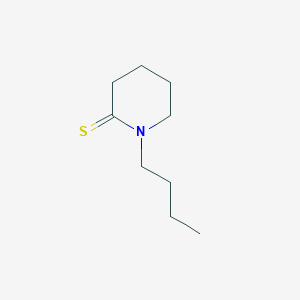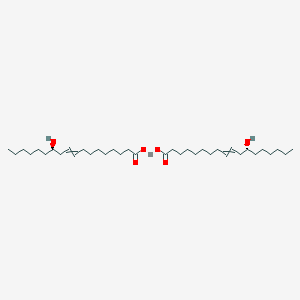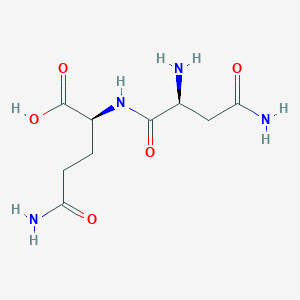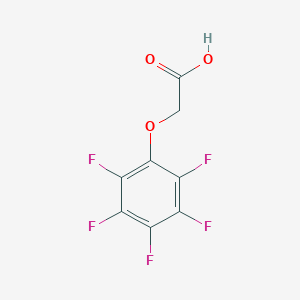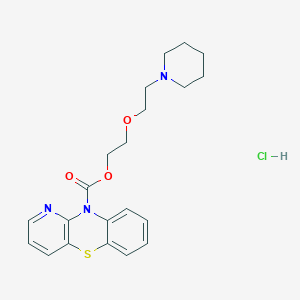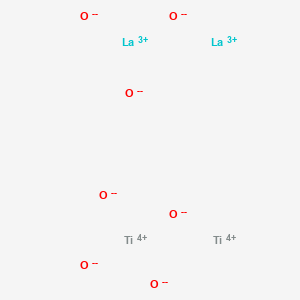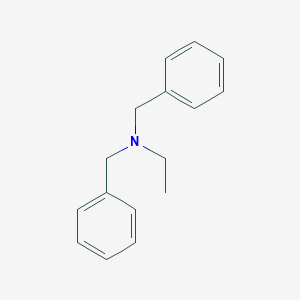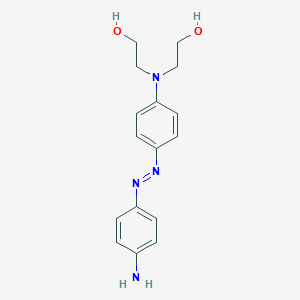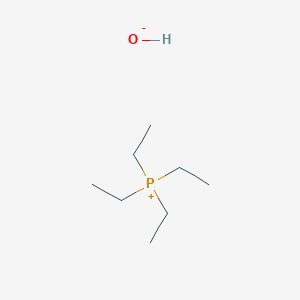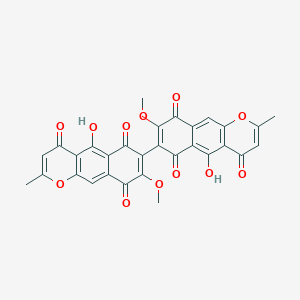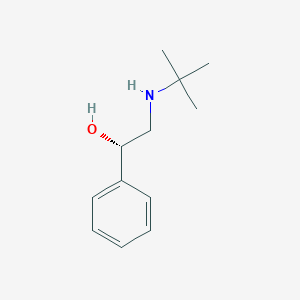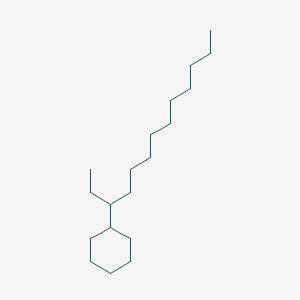
(1-Ethylundecyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethylundecyl)cyclohexane is a synthetic compound that belongs to the family of cycloalkanes. It is known for its unique chemical structure, which makes it an interesting compound for scientific research.
Wirkmechanismus
The mechanism of action of (1-Ethylundecyl)cyclohexane is not fully understood. However, it is believed to act as a non-polar solvent and to interact with the hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the conformation of the biomolecule and affect its function.
Biochemische Und Physiologische Effekte
(1-Ethylundecyl)cyclohexane has been shown to have some biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties. It has also been shown to affect the metabolism of lipids and carbohydrates. However, more research is needed to fully understand the biological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-Ethylundecyl)cyclohexane in lab experiments is its non-polar nature, which allows it to dissolve non-polar compounds. It is also relatively stable and has a low toxicity. However, it is not very soluble in water, which can limit its use in some experiments. In addition, its high boiling point can make it difficult to handle in some situations.
Zukünftige Richtungen
There are several future directions for the study of (1-Ethylundecyl)cyclohexane. One area of research could be the development of new drugs based on its chemical structure. Another area could be the study of its effects on different biomolecules and the development of new analytical techniques for its detection and quantification. Additionally, the use of (1-Ethylundecyl)cyclohexane in nanotechnology and materials science could be explored.
Synthesemethoden
(1-Ethylundecyl)cyclohexane can be synthesized by the reaction of 1-undecene with cyclohexene in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product depends on the reaction conditions. The purity of the product can be improved by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
(1-Ethylundecyl)cyclohexane has been used in various scientific research applications. It is commonly used as a solvent for the extraction and purification of organic compounds. It is also used as a reference compound for the analysis of complex mixtures. In addition, it has been used in the development of new drugs and in the study of the mechanism of action of existing drugs.
Eigenschaften
CAS-Nummer |
13151-88-7 |
|---|---|
Produktname |
(1-Ethylundecyl)cyclohexane |
Molekularformel |
C19H38 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
tridecan-3-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-6-7-8-9-10-12-15-18(4-2)19-16-13-11-14-17-19/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
YXWVQAFTXZTRSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCCCCC(CC)C1CCCCC1 |
Synonyme |
(1-Ethylundecyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



